molecular formula C21H23N3O4S B2625847 4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952812-45-2

4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2625847
CAS RN: 952812-45-2
M. Wt: 413.49
InChI Key: PAUHKXCMSMLQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a chemical compound that has been a topic of research in the scientific community. It is related to piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Antibacterial Applications

Compounds with sulfamoyl and piperidine functionalities, including derivatives of 4-(4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, have been synthesized and found to exhibit valuable antibacterial properties. These compounds, prepared from aralkyl/aryl carboxylic acids through a series of steps including heterocyclic 1,3,4-oxadiazole nucleophiles synthesis and electrophilic reactions, demonstrated significant antibacterial evaluation results against various bacterial strains, showcasing their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Anticancer Applications

The anticancer evaluation of 1,4‐naphthoquinone derivatives, which are structurally related to the compound of interest, has been explored with promising outcomes. These derivatives displayed potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF‐7. The effectiveness of these compounds highlights the potential for derivatives of this compound in cancer treatment. The cytotoxic mechanism was found to involve apoptosis induction and cell cycle arrest, suggesting a valuable avenue for anticancer therapy research (P. Ravichandiran et al., 2019).

Organic Synthesis

In the realm of organic synthesis, 3,4-dihydroquinolin-2(1H)-ones, which share structural similarity with the compound , have been recognized for their biological and pharmacological significance. Research on enantiomerically pure benzothiazines as templates for synthesizing enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones underlines the relevance of these compounds in developing pharmacologically active molecules with potential therapeutic applications (M. Harmata & Xuechuan Hong, 2007).

properties

IUPAC Name

4-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-10-12-23(13-11-15)29(27,28)17-8-6-16(7-9-17)21(26)24-14-20(25)22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUHKXCMSMLQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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